An In-depth Technical Guide to 1,8-Diaminonaphthalene: Structure, Properties, and Applications
An In-depth Technical Guide to 1,8-Diaminonaphthalene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diaminonaphthalene (DAN), a bicyclic aromatic amine, is a pivotal building block in organic synthesis.[1] Its unique structure, featuring two amino groups in the peri-position of the naphthalene (B1677914) core, imparts distinct chemical properties that have led to its widespread use in the synthesis of a variety of heterocyclic compounds, dyes, and advanced materials.[2][3] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of 1,8-diaminonaphthalene, with a particular focus on its relevance to medicinal chemistry and drug development.
Chemical Structure and Identification
1,8-Diaminonaphthalene is an organic compound with the chemical formula C₁₀H₁₀N₂.[2] The defining feature of its structure is the presence of two amino groups (-NH₂) attached to the 1 and 8 positions of a naphthalene ring. This peri-positioning of the amino groups results in significant steric interaction and influences the molecule's reactivity and basicity.
Table 1: Chemical Identifiers for 1,8-Diaminonaphthalene
| Identifier | Value |
| IUPAC Name | Naphthalene-1,8-diamine[2] |
| CAS Number | 479-27-6[2] |
| Molecular Formula | C₁₀H₁₀N₂[2] |
| Molecular Weight | 158.20 g/mol [4] |
| SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)N[2] |
| InChI | 1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2[4] |
| InChIKey | YFOOEYJGMMJJLS-UHFFFAOYSA-N[4] |
| Synonyms | 1,8-Naphthalenediamine, Deltamin[2] |
Physicochemical and Spectroscopic Properties
1,8-Diaminonaphthalene is typically a colorless solid that is prone to darkening upon exposure to air due to oxidation.[2] It is sparingly soluble in water but shows better solubility in organic solvents like methanol (B129727) and ethanol.
Table 2: Physical and Chemical Properties of 1,8-Diaminonaphthalene
| Property | Value |
| Appearance | Colorless to off-white or light yellow crystalline powder; darkens in air[2] |
| Melting Point | 60-65 °C (lit.)[4] |
| Boiling Point | 205 °C at 12 mmHg (lit.)[4] |
| Solubility | Sparingly soluble in water; soluble in methanol[5] |
Table 3: Spectroscopic Data for 1,8-Diaminonaphthalene
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectral data available[5] |
| ¹³C NMR | Spectral data available[5] |
| IR Spectroscopy | Data available, typically showing N-H stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 158[5] |
Synthesis and Purification
The primary industrial synthesis of 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene.[2] This precursor is obtained as a mixture of isomers from the nitration of 1-nitronaphthalene.[2]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
A common laboratory-scale synthesis involves the catalytic hydrogenation of 1,8-dinitronaphthalene.
Materials:
-
1,8-dinitronaphthalene
-
Platinum on activated charcoal catalyst (1% by weight)
-
Hydrogen gas
Procedure:
-
In a 0.7-liter stirrer autoclave, a mixture of 88 g of dinitronaphthalene (containing approximately 89.8% 1,8-dinitronaphthalene) and 300 ml of toluene is prepared.[6]
-
4 g of a 1% platinum on activated charcoal catalyst is added to the mixture.[6]
-
The mixture is hydrogenated at a temperature of 50°C under a constant hydrogen pressure of 10 bars.[6]
-
The reaction is typically complete after 10 hours.[6]
-
The reaction solution is then filtered to remove the catalyst.[6]
-
The product is purified by fractional distillation in vacuo, with 1,8-diaminonaphthalene distilling at 140°-142° C at a pressure of 0.2 mm Hg.[6] This method can yield a product with 98-99% purity.[6]
Experimental Protocol: Purification by Recrystallization
Commercial 1,8-diaminonaphthalene is often discolored due to oxidation products.[7] Recrystallization can be employed for purification.
Materials:
-
Crude 1,8-diaminonaphthalene
-
Hexanes or cyclohexane
Procedure:
-
The crude, often dark-colored, 1,8-diaminonaphthalene is dissolved in a minimal amount of hot hexanes or cyclohexane.[7]
-
Upon heating, the diaminonaphthalene may melt, forming a separate layer from the saturated solvent. Gentle stirring is recommended.[7]
-
The hot, saturated solvent layer is filtered to remove insoluble impurities.[7]
-
The filtrate is allowed to cool, which will induce the crystallization of faintly pink colored 1,8-diaminonaphthalene.[7]
-
The crystals are collected by filtration.[7]
-
The purified compound should be stored in a cool, dark place, preferably in a brown glass bottle wrapped in aluminum foil to prevent decomposition from light exposure.[7]
Chemical Reactivity and Key Reactions
The two amino groups in the peri-position of 1,8-diaminonaphthalene allow for a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.
Synthesis of Perimidines
A hallmark reaction of 1,8-diaminonaphthalene is its condensation with aldehydes and ketones to form perimidines.[2] This reaction is often catalyzed by acids.
Materials:
-
1,8-Diaminonaphthalene
-
An appropriate aldehyde or ketone
-
Ethanol
Procedure:
-
To a solution of 1,8-diaminonaphthalene (0.01 mole) in ethanol, add the desired aldehyde or ketone (0.01 mole).[5]
-
The reaction mixture is stirred at room temperature for 40-48 hours.[5]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled.[5]
-
The solid product that precipitates is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent.[5]
Synthesis of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")
1,8-Diaminonaphthalene is the precursor to the well-known non-nucleophilic base, 1,8-bis(dimethylamino)naphthalene, often referred to by the trade name "Proton Sponge".[2]
Applications in Drug Development and Medicinal Chemistry
1,8-Diaminonaphthalene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][8] The perimidine scaffold, readily accessible from 1,8-diaminonaphthalene, is of particular interest.
Derivatives of 1,8-diaminonaphthalene, especially perimidines, have been investigated for a wide range of therapeutic applications. These compounds have shown potential as:
-
Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[9][10]
-
Antitumor agents: Some perimidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[11][12]
-
Anti-inflammatory agents: Indicating potential for treating inflammatory conditions.[9]
-
Antiulcer agents: Certain derivatives have been proposed as effective antiulcer treatments.[11]
-
Neurotropic agents: Some compounds have shown activity as stimulants or depressants of the central nervous system.[11]
While specific signaling pathways for these activities are diverse and compound-dependent, the ability of the planar perimidine ring system to intercalate with DNA is one proposed mechanism for its antitumor effects.[12] Furthermore, these compounds can act as inhibitors of key enzymes such as DNA gyrase and topoisomerase IV, which is relevant to their antimicrobial properties.[13]
Other Applications
Beyond its role in medicinal chemistry, 1,8-diaminonaphthalene is a crucial intermediate in several industrial applications:
-
Dyes and Pigments: It is a precursor to commercial pigments, such as Solvent Orange 60, which is formed from the reaction of 1,8-diaminonaphthalene with phthalic anhydride.[2]
-
Agrochemicals: It is used in the synthesis of some pesticides, herbicides, and fungicides.[3]
-
Advanced Materials: Its derivatives are used in the production of high-performance polyimide resins and materials for organic electronics.[3]
-
Chemosensors: 1,8-Diaminonaphthalene itself has been shown to be an effective chemosensor for the detection of reactive carbonyl species.[14]
Safety and Handling
1,8-Diaminonaphthalene is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[9] It is also a potential skin sensitizer.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
Conclusion
1,8-Diaminonaphthalene is a versatile and valuable chemical intermediate with a rich chemistry stemming from its unique peri-diamino-substituted naphthalene structure. Its importance is well-established in the synthesis of dyes, pigments, and the "proton sponge." Furthermore, its role as a scaffold for generating biologically active molecules, particularly perimidines, makes it a compound of significant interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in these and other emerging applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,8-二氨基萘 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.snu.edu.in [research.snu.edu.in]
